molecular formula C11H12N4 B14374691 3,3'-(Pyridin-4-ylimino)dipropanenitrile CAS No. 91088-96-9

3,3'-(Pyridin-4-ylimino)dipropanenitrile

Cat. No.: B14374691
CAS No.: 91088-96-9
M. Wt: 200.24 g/mol
InChI Key: NOBXIFMVFNTKIW-UHFFFAOYSA-N
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Description

3,3’-(Pyridin-4-ylimino)dipropanenitrile: is an organic compound with the molecular formula C11H12N4 It is characterized by the presence of a pyridine ring attached to an imino group, which is further connected to two propanenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridin-4-ylimino)dipropanenitrile typically involves the reaction of 4-aminopyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process parameters such as temperature, pressure, and catalyst concentration are optimized to maximize the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3’-(Pyridin-4-ylimino)dipropanenitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: It can participate in substitution reactions where one of the nitrile groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,3’-(Pyridin-4-ylimino)dipropanenitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the interactions of pyridine-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The unique structure of 3,3’-(Pyridin-4-ylimino)dipropanenitrile may allow it to interact with specific biological targets, leading to the discovery of new pharmacologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-(Pyridin-4-ylimino)dipropanenitrile involves its interaction with specific molecular targets. The imino group and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

  • 3,3’-(1,3-Propanediyldi-4,1-piperidinediyl)dipropanenitrile
  • 3,3-(Octadecylazanediyl)dipropanenitrile

Comparison: Compared to similar compounds, 3,3’-(Pyridin-4-ylimino)dipropanenitrile is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications. Additionally, the imino group provides a site for further chemical modification, allowing for the creation of a wide range of derivatives with tailored properties.

Properties

CAS No.

91088-96-9

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-[2-cyanoethyl(pyridin-4-yl)amino]propanenitrile

InChI

InChI=1S/C11H12N4/c12-5-1-9-15(10-2-6-13)11-3-7-14-8-4-11/h3-4,7-8H,1-2,9-10H2

InChI Key

NOBXIFMVFNTKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N(CCC#N)CCC#N

Origin of Product

United States

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